3-Propyl-1H-1,2,4-triazole hydrochloride
Overview
Description
It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and chemical properties.
Mechanism of Action
Target of Action
It is known that triazole compounds, in general, have been associated with various biological activities, including antifungal and antiviral activities . They are known to interact with the amino acids present in the active site of certain enzymes .
Mode of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function .
Biochemical Pathways
Triazole compounds are known to inhibit the biosynthesis of ergosterol, a major steroid in fungal membranes, by blocking 14-α-demethylation . This inhibition leads to the accumulation of 14-α-methyl-steroids and disruption of the fungal membranes .
Result of Action
Based on the known actions of similar triazole compounds, it can be inferred that the compound may have potential antifungal and antiviral activities .
Biochemical Analysis
Biochemical Properties
They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Molecular Mechanism
Triazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-1H-1,2,4-triazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of propylhydrazine with formamide, followed by cyclization to form the triazole ring . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Propyl-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the triazole.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
3-Propyl-1H-1,2,4-triazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with similar chemical properties but different biological activities.
3-Mercapto-1,2,4-triazole: Known for its antiproliferative effects and used in medicinal chemistry.
1,2,3-Triazole: Another triazole derivative with distinct chemical and biological properties.
Uniqueness
3-Propyl-1H-1,2,4-triazole hydrochloride is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications where other triazole derivatives may not be as effective .
Biological Activity
3-Propyl-1H-1,2,4-triazole hydrochloride is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes current findings on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the triazole class of compounds, characterized by a five-membered ring containing three nitrogen atoms. This structural feature is significant as it contributes to the compound's biological properties. The presence of a propyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazole derivatives have been shown to inhibit various enzymes such as carbonic anhydrase and fungal cytochrome P450 enzymes. This inhibition disrupts vital metabolic processes in pathogens.
- Modulation of Immune Responses : Some studies indicate that triazoles can modulate cytokine release in immune cells, thereby influencing inflammatory responses. For instance, compounds similar to 3-propyl-1H-1,2,4-triazole have demonstrated the ability to reduce TNF-α and IL-6 production in peripheral blood mononuclear cells (PBMCs) .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. In vitro studies have reported significant activity against both Gram-positive and Gram-negative bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
These results indicate that this compound exhibits comparable antibacterial properties to established antibiotics like ampicillin .
Anti-inflammatory Activity
Research has highlighted the compound's anti-inflammatory potential. In studies involving PBMC cultures stimulated with lipopolysaccharides (LPS), this compound significantly inhibited TNF-α production by up to 60% at certain concentrations . This suggests that it may serve as a therapeutic agent in conditions characterized by excessive inflammation.
Case Studies
Case Study 1: Antiparasitic Activity
A study explored the antiparasitic potential of triazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds structurally related to this compound demonstrated selective cytotoxicity towards T. cruzi amastigotes in infected cell lines . This highlights the possible use of triazoles in treating parasitic infections.
Case Study 2: Cancer Therapeutics
Another investigation assessed the cytotoxic effects of triazole derivatives on cancer cell lines. The results indicated that certain modifications to the triazole structure enhanced antiproliferative activity against various cancer types . While specific data on this compound was not detailed in this study, it suggests a broader potential for triazoles in oncology.
Properties
IUPAC Name |
5-propyl-1H-1,2,4-triazole;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-2-3-5-6-4-7-8-5;/h4H,2-3H2,1H3,(H,6,7,8);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBLZFXCRQUDJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=NN1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19932-60-6 | |
Record name | 3-Propyl-1H-1,2,4-triazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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